molecular formula C19H14ClF3N2O2S B11553167 5-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine

5-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B11553167
M. Wt: 426.8 g/mol
InChI Key: ZYQTWHMXXRYSCY-YSURURNPSA-N
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Description

(E)-N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-1-(2,4-DIMETHOXYPHENYL)METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a chlorophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-1-(2,4-DIMETHOXYPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation of 5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazole-2-amine with 2,4-dimethoxybenzaldehyde under basic conditions to form the desired imine. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-1-(2,4-DIMETHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-1-(2,4-DIMETHOXYPHENYL)METHANIMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Industrial Chemistry: The compound is investigated for its role as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-1-(2,4-DIMETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[5-(4-BROMOPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-1-(2,4-DIMETHOXYPHENYL)METHANIMINE
  • (E)-N-[5-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-1-(2,4-DIMETHOXYPHENYL)METHANIMINE

Uniqueness

(E)-N-[5-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1,3-THIAZOL-2-YL]-1-(2,4-DIMETHOXYPHENYL)METHANIMINE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C19H14ClF3N2O2S

Molecular Weight

426.8 g/mol

IUPAC Name

(E)-N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-1-(2,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C19H14ClF3N2O2S/c1-26-14-8-5-12(15(9-14)27-2)10-24-18-25-17(19(21,22)23)16(28-18)11-3-6-13(20)7-4-11/h3-10H,1-2H3/b24-10+

InChI Key

ZYQTWHMXXRYSCY-YSURURNPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(F)(F)F)OC

Origin of Product

United States

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